REACTION_CXSMILES
|
CN(C)S([N:6]1[CH:10]=[CH:9][N:8]=[C:7]1[CH2:11][C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][N:13]=1)(=O)=O.[OH-].[K+]>C(O)C>[N:13]1[CH:14]=[CH:15][CH:16]=[CH:17][C:12]=1[CH2:11][C:7]1[NH:8][CH:9]=[CH:10][N:6]=1 |f:1.2|
|
Name
|
N,N-dimethyl[2-(pyridin-2-ylmethyl)imidazol-1-yl]sulfonamide
|
Quantity
|
0.21 g
|
Type
|
reactant
|
Smiles
|
CN(S(=O)(=O)N1C(=NC=C1)CC1=NC=CC=C1)C
|
Name
|
aqueous solution
|
Quantity
|
20 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Name
|
|
Quantity
|
2 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the resulting mixture was heated
|
Type
|
TEMPERATURE
|
Details
|
under reflux for 11 hours
|
Duration
|
11 h
|
Type
|
DISTILLATION
|
Details
|
After distilling off the solvent under reduced pressure
|
Type
|
CUSTOM
|
Details
|
the residue was purified by silica gel column chromatography (eluted with dichloromethane/methanol)
|
Name
|
|
Type
|
product
|
Smiles
|
N1=C(C=CC=C1)CC=1NC=CN1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.053 g | |
YIELD: CALCULATEDPERCENTYIELD | 42.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |